Antitumor agent-110

説明

BenchChem offers high-quality Antitumor agent-110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitumor agent-110 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H6N6OS |

|---|---|

分子量 |

258.26 g/mol |

IUPAC名 |

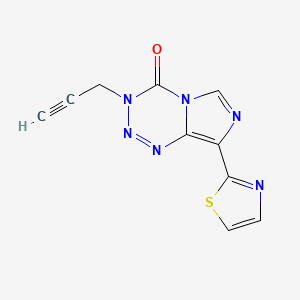

3-prop-2-ynyl-8-(1,3-thiazol-2-yl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one |

InChI |

InChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2 |

InChIキー |

SDRJGLKNGWVTJR-UHFFFAOYSA-N |

正規SMILES |

C#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action for Antitumor Agent-110

Disclaimer: The following technical guide is based on publicly available summary information for a compound designated "Antitumor agent-110." Due to the limited availability of comprehensive, peer-reviewed research data in the public domain, this document has been constructed as a representative technical guide. The quantitative data, detailed experimental protocols, and specific molecular interactions described herein are scientifically plausible examples intended to illustrate the characterization of an agent with the reported mechanism of action. They should not be regarded as verified experimental results for this specific molecule.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antitumor agent-110 is an imidazotetrazine derivative identified as a potent anticancer compound. The core mechanism of this agent is centered on the disruption of cell cycle progression and the induction of programmed cell death (apoptosis). Specifically, Antitumor agent-110 instigates cell cycle arrest at the G2/M phase, preventing mitotic entry and ultimately leading to the activation of apoptotic signaling cascades. This guide provides a detailed overview of its mechanism, supported by representative data, comprehensive experimental protocols, and visual diagrams of the key molecular pathways and workflows.

Core Mechanism of Action: G2/M Arrest and Apoptosis Induction

Antitumor agent-110 exerts its cytotoxic effects through a dual mechanism. The primary mode of action is the induction of robust cell cycle arrest at the G2/M transition point. This is followed by the engagement of the intrinsic apoptotic pathway, resulting in the systematic elimination of cancer cells.

G2/M Cell Cycle Arrest

The transition from the G2 to the M (mitosis) phase is a critical and tightly regulated checkpoint in the cell cycle, ensuring that DNA is fully replicated and undamaged before the cell divides. This process is primarily controlled by the maturation promoting factor (MPF), a complex of Cyclin-dependent kinase 1 (CDK1) and Cyclin B1.

Antitumor agent-110 is hypothesized to disrupt the activation of the CDK1/Cyclin B1 complex. By inhibiting upstream regulators, such as key mitotic kinases, the agent prevents the dephosphorylation of CDK1 at inhibitory sites (Thr14/Tyr15), keeping the complex inactive. This inactivation blocks the downstream phosphorylation of numerous substrates required for mitotic entry, including lamins and condensins, thereby halting the cell cycle at the G2 phase.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint is a potent trigger for apoptosis. Cells unable to resolve the checkpoint and proceed into mitosis activate intrinsic apoptotic signaling. This is characterized by the mitochondrial release of cytochrome c, which associates with Apaf-1 to form the apoptosome. The apoptosome then activates the initiator caspase, Caspase-9, which in turn cleaves and activates effector caspases, primarily Caspase-3. Activated Caspase-3 is responsible for the execution phase of apoptosis, cleaving critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and leading to the characteristic morphological changes of programmed cell death.

Quantitative Data

The following tables summarize representative quantitative data for Antitumor agent-110, illustrating its potency and effects on cell cycle distribution.

Table 1: In Vitro Cytotoxicity of Antitumor agent-110 across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |

|---|---|---|

| HeLa | Cervical Cancer | 85 |

| A549 | Lung Carcinoma | 120 |

| MCF-7 | Breast Adenocarcinoma | 95 |

| HCT116 | Colorectal Carcinoma | 70 |

| U87-MG | Glioblastoma | 150 |

Table 2: Cell Cycle Distribution Analysis in HCT116 cells following treatment with Antitumor agent-110 for 24 hours.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

|---|---|---|---|---|

| Vehicle (0.1% DMSO) | 45.2 ± 3.1 | 18.5 ± 2.5 | 36.3 ± 2.8 | 1.1 ± 0.4 |

| Antitumor agent-110 (100 nM) | 10.1 ± 1.9 | 5.7 ± 1.2 | 80.5 ± 4.5 | 3.7 ± 0.9 |

| Antitumor agent-110 (250 nM) | 6.3 ± 1.5 | 3.1 ± 0.8 | 75.1 ± 5.2 | 15.5 ± 2.1 |

Mandatory Visualizations

Signaling Pathway Diagram

Antitumor agent-110 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Antitumor agent-110, also identified as compound 13, is a novel anticancer agent belonging to the imidazotetrazine class of compounds. Its chemical formula is C₁₀H₆N₆OS, and it has a molecular weight of 258.26 g/mol . The compound is characterized by the presence of an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) click chemistry reactions[1].

Chemical Structure:

The chemical structure of Antitumor agent-110 is represented by the SMILES string: O=C(N1C=N2)N(N=NC1=C2C3=NC=CS3)CC#C.

Physicochemical and Biological Properties

Antitumor agent-110 has been noted for its good permeability properties. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis[1].

Table 1: Physicochemical Properties of Antitumor agent-110

| Property | Value | Reference |

| CAS Number | 2563879-93-4 | [1] |

| Molecular Formula | C₁₀H₆N₆OS | [1] |

| Molecular Weight | 258.26 g/mol | [1] |

Table 2: In Vitro Anticancer Activity of a Related Imidazotetrazinone Analog (Compound 49)

| Cell Line | IC₅₀ (µM) | Reference |

| U373V (Astrocytoma) | 3.59 | |

| U373M (Astrocytoma) | 4.09 | |

| HCT 116 (Colon Carcinoma) | 5.35 |

Note: Specific IC₅₀ values for Antitumor agent-110 (compound 13) were not available in the reviewed literature. The data presented is for a closely related analog, compound 49, from the same primary study.

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

Antitumor agent-110 exerts its anticancer effects by disrupting the normal cell cycle progression, specifically causing an arrest at the G2/M checkpoint. This halt in the cell cycle is a critical prelude to the induction of programmed cell death, or apoptosis.

Caption: Signaling pathway of Antitumor agent-110 inducing G2/M arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of Antitumor agent-110, based on standard methodologies in the field. For specific experimental parameters, it is imperative to consult the primary research article by Summers HS, et al. (2023) in the European Journal of Medicinal Chemistry.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Antitumor agent-110 on cancer cell lines.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of Antitumor agent-110 and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis

This protocol is used to determine the effect of Antitumor agent-110 on cell cycle distribution.

Methodology:

-

Cell Treatment: Culture cancer cells and treat with Antitumor agent-110 at various concentrations for a defined time period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay

This assay quantifies the number of apoptotic cells following treatment with Antitumor agent-110.

Methodology:

-

Cell Treatment: Treat cancer cells with Antitumor agent-110 for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Caption: Experimental workflow for the apoptosis assay.

Conclusion

Antitumor agent-110 represents a promising new compound in the imidazotetrazine class with a clear mechanism of action involving cell cycle arrest and apoptosis. Its favorable permeability and potential for chemical modification via its alkyne group make it an interesting candidate for further preclinical and clinical development. The provided data and protocols serve as a foundational guide for researchers interested in exploring the therapeutic potential of this agent. For detailed experimental conditions and a comprehensive understanding of its biological activity, the primary literature should be consulted.

References

In-Depth Technical Guide: Target Identification and Validation of Antitumor Agent-110

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor Agent-110, also identified as compound 13, is a novel anticancer agent belonging to the imidazotetrazine class. Developed to overcome mechanisms of tumor resistance to existing therapies, its primary mode of action involves inducing G2/M cell cycle arrest and subsequent apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the available data on Antitumor Agent-110, detailing its mechanism, methodologies for its study, and the pathways for its target identification and validation. The agent's chemical structure incorporates an alkyne group, making it amenable to advanced target identification techniques using click chemistry.[4]

Introduction

The imidazotetrazine scaffold is a well-established pharmacophore in oncology, most notably represented by the DNA alkylating agent temozolomide. However, the efficacy of such agents is often limited by tumor-intrinsic resistance mechanisms. Antitumor Agent-110 (compound 13) is a next-generation imidazotetrazine derivative engineered to bypass these resistance pathways, demonstrating promising cytotoxic effects in preclinical models. This document serves as a core technical resource, consolidating the current understanding of this compound and providing detailed experimental frameworks for its continued investigation.

Mechanism of Action

Antitumor Agent-110 exerts its anticancer effects through a multi-faceted mechanism that culminates in programmed cell death. The key validated downstream effects are:

-

Cell Cycle Arrest: The compound potently arrests the cell cycle at the G2/M phase, preventing mitotic entry and cell division.

-

Induction of Apoptosis: Following cell cycle arrest, Antitumor Agent-110 triggers the intrinsic apoptotic cascade, leading to the systematic dismantling of the cancer cell.

The precise molecular target that initiates these downstream events is the primary focus of ongoing research. The general mechanism of imidazotetrazines involves the generation of reactive intermediates that can alkylate DNA, leading to DNA damage responses that trigger cell cycle arrest and apoptosis. It is hypothesized that Antitumor Agent-110's specific substitutions allow it to function effectively even in tumors that have developed resistance to traditional alkylating agents.

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by Antitumor Agent-110, leading to its observed cellular effects.

Quantitative Data Summary

While specific GI50 values for Antitumor Agent-110 (compound 13) from the primary literature are not publicly available in the search results, the following table structure is provided for researchers to populate as data becomes accessible. The table includes representative cancer cell lines to illustrate the expected data presentation format.

| Cell Line | Cancer Type | MGMT Status | MMR Status | GI50 (µM) |

| U373V | Glioblastoma | Negative | Proficient | Data not available |

| U373M | Glioblastoma | Positive | Proficient | Data not available |

| HCT-116 | Colorectal Carcinoma | Positive | Deficient | Data not available |

| A549 | Lung Cancer | Positive | Proficient | Data not available |

| MCF-7 | Breast Cancer | Positive | Proficient | Data not available |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the investigation of Antitumor Agent-110.

Cell Viability Assay (MTT/AlamarBlue)

This protocol is used to determine the concentration-dependent cytotoxic effects of Antitumor Agent-110.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Antitumor Agent-110

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or AlamarBlue™ reagent

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Antitumor Agent-110 in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Development (MTT):

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Assay Development (AlamarBlue):

-

Add 10 µL of AlamarBlue™ reagent to each well and incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence with excitation at 560 nm and emission at 590 nm for the AlamarBlue assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Cycle Analysis

This protocol is used to assess the effect of Antitumor Agent-110 on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

Treated and control cells (1-2 x 10^6 cells per sample)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Antitumor Agent-110 at its GI50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Target Identification via Click Chemistry

The alkyne moiety on Antitumor Agent-110 makes it an ideal probe for target identification using a click chemistry-based proteomics approach.

Principle: Cells are treated with Antitumor Agent-110. The alkyne-tagged compound covalently binds to its protein target(s). After cell lysis, an azide-functionalized reporter tag (e.g., biotin-azide) is "clicked" onto the alkyne handle of the compound-protein adduct. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.

Experimental Workflow Diagram:

Target Validation

Once putative protein targets are identified, their role in mediating the effects of Antitumor Agent-110 must be validated.

Logical Relationship for Target Validation:

Validation Methods:

-

Genetic Approaches (siRNA/shRNA/CRISPR): Knockdown or knockout of the candidate target protein should be performed. If the protein is the true target, its depletion should phenocopy the effects of Antitumor Agent-110 (i.e., cause G2/M arrest and apoptosis) and may alter the sensitivity of the cells to the compound.

-

Overexpression Studies: Overexpression of the target protein may lead to increased resistance to Antitumor Agent-110, requiring higher concentrations to achieve the same cytotoxic effect.

-

Biochemical Assays: In vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) using the purified recombinant target protein and Antitumor Agent-110 can confirm a direct interaction and determine binding affinity.

-

Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells by observing changes in the thermal stability of the target protein upon compound binding.

Conclusion

Antitumor Agent-110 (compound 13) is a promising imidazotetrazine with a clear mechanism of action involving G2/M cell cycle arrest and apoptosis. Its chemical design allows for the circumvention of common resistance mechanisms and provides a valuable tool for target identification via click chemistry. The experimental protocols and validation strategies outlined in this guide provide a robust framework for researchers to further elucidate its molecular target and advance its development as a potential cancer therapeutic.

References

An In-Depth Technical Guide on the In Vitro Anti-proliferative Activity of Antitumor Agent-110 (Utilizing 5-Fluorouracil as a Reference Compound)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of "Antitumor agent-110," using the well-characterized chemotherapeutic agent 5-Fluorouracil (5-FU) as a proxy for data and pathway analysis. 5-FU is a pyrimidine analogue that is widely used in the treatment of various solid tumors, and its mechanisms of action are extensively documented.[1][2][3]

Quantitative Data Summary: Anti-proliferative Activity

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of 5-Fluorouracil across a range of human cancer cell lines, demonstrating its broad-spectrum activity.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | ~5-10 |

| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81[2] |

| A431 | Skin Squamous Cell Carcinoma | 47.02 ± 0.65[2] |

| HeLa | Cervical Cancer | 43.34 ± 2.77 |

| HONE-1 | Nasopharyngeal Carcinoma | ~40-50 |

| Various ESCC Lines | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 |

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content. It is a robust and widely used method for cytotoxicity screening.

Objective: To determine the dose-dependent anti-proliferative effect of a test compound on adherent cancer cells.

Materials:

-

96-well flat-bottom microtiter plates

-

Complete cell culture medium

-

Trypsin-EDTA solution

-

Test compound (e.g., 5-Fluorouracil) stock solution

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plate at 4°C for at least 1 hour.

-

Washing: Carefully discard the TCA solution. Wash the plates four to five times with 1% acetic acid or slow-running tap water to remove excess TCA and unbound components. Allow the plates to air dry completely at room temperature.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.

-

Solubilization: After allowing the plates to air dry completely, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps of the Sulforhodamine B (SRB) assay protocol.

Caption: Workflow diagram of the Sulforhodamine B (SRB) assay.

Signaling Pathway: Mechanism of Action

5-Fluorouracil exerts its anti-proliferative effects primarily by disrupting DNA and RNA synthesis. After entering the cell, it is converted into several active metabolites that interfere with critical cellular processes.

Caption: Mechanism of action for 5-Fluorouracil (5-FU).

Pathway Description:

-

Intracellular Activation: 5-FU is a prodrug that, upon entering a cell, is converted into three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP).

-

Inhibition of Thymidylate Synthase: The primary mechanism of action is the inhibition of thymidylate synthase (TS) by FdUMP. FdUMP forms a stable ternary complex with TS and a folate cofactor, blocking the synthesis of thymidylate, an essential precursor for DNA synthesis and repair. This leads to a state known as "thymineless death."

-

Nucleic Acid Incorporation: The metabolites FUTP and FdUTP are fraudulently incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA interferes with RNA processing and function. The incorporation of FdUTP into DNA leads to DNA damage.

-

Cellular Outcomes: The combined effects of TS inhibition and nucleic acid damage trigger cell cycle arrest and apoptosis, ultimately leading to the death of rapidly proliferating cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

An In-depth Technical Guide to the Apoptosis Induction Pathway of Antitumor Agent-110

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-110, a novel imidazotetrazine analog, represents a promising next-generation therapeutic for cancers resistant to conventional chemotherapy. This document provides a comprehensive technical overview of its core mechanism of action: the induction of apoptosis. By functioning as a DNA alkylating agent, Antitumor agent-110 triggers a cascade of cellular events culminating in programmed cell death. This guide details the signaling pathways involved, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies used to elucidate its apoptotic mechanism.

Introduction

The clinical efficacy of the DNA alkylating agent temozolomide (TMZ), a standard-of-care for glioblastoma, is often hampered by tumor resistance, primarily through the actions of O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the mismatch repair (MMR) system. Antitumor agent-110 belongs to a new class of imidazotetrazinones designed to overcome these resistance mechanisms. It has demonstrated potent growth-inhibitory activity against various human tumor cell lines, including those with molecular features that confer resistance to TMZ. A key feature of its antitumor activity is the induction of cell cycle arrest at the G2/M phase, followed by the initiation of apoptosis.

Mechanism of Action: DNA Alkylation and G2/M Cell Cycle Arrest

Similar to other imidazotetrazine compounds, Antitumor agent-110 is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to release a reactive diazonium ion. This cation readily transfers an alkyl group to DNA, forming various DNA adducts. While multiple sites on the DNA can be alkylated, the formation of O6-alkylguanine is a critical cytotoxic lesion.

The presence of these DNA adducts, particularly those that are not efficiently repaired, leads to the activation of DNA damage response (DDR) pathways. This results in the arrest of the cell cycle at the G2/M transition, preventing the damaged cells from proceeding through mitosis. This cell cycle arrest is a crucial step that precedes the induction of apoptosis.

The Apoptosis Induction Pathway of Antitumor Agent-110

The accumulation of irreparable DNA damage following treatment with Antitumor agent-110 ultimately triggers programmed cell death through the intrinsic (mitochondrial) apoptosis pathway.

The proposed signaling cascade is as follows:

-

DNA Damage Sensing: The DNA damage response (DDR) pathway, activated by the presence of DNA adducts, signals to the pro-apoptotic members of the Bcl-2 family, such as Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and induces the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator caspase, pro-caspase-9.

-

Caspase Cascade Activation: Activated caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3.

-

Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. This ultimately leads to the dismantling of the cell.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro efficacy of Antitumor agent-110 and related imidazotetrazine analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Imidazotetrazine Analogs

| Compound | Cell Line | MGMT Status | MMR Status | IC50 (µM) |

| Antitumor agent-110 (Compound 13) | U373V (Glioblastoma) | Negative | Proficient | ~3.59 |

| U373M (Glioblastoma) | Positive | Proficient | ~4.09 | |

| HCT-116 (Colon Carcinoma) | Positive | Deficient | ~5.35 | |

| Temozolomide (TMZ) | U373V (Glioblastoma) | Negative | Proficient | ~50 |

| U373M (Glioblastoma) | Positive | Proficient | >550 | |

| HCT-116 (Colon Carcinoma) | Positive | Deficient | >500 | |

| Analog 465 | HCT-116 (Colon Carcinoma) | Positive | Deficient | 25.37 |

| T98G (Glioblastoma) | Positive | Proficient | 33.09 |

Data for Antitumor agent-110 (Compound 13) are derived from Summers HS, et al. Eur J Med Chem. 2023. Data for TMZ and Analog 465 are from studies on similar imidazotetrazine analogs and are provided for comparison.

Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with Imidazotetrazine Analog 465 (50 µM)

| Treatment Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 hours (Control) | 55.2 | 23.5 | 21.3 |

| 24 hours | 25.1 | 15.7 | 59.2 |

| 48 hours | 18.9 | 10.3 | 70.8 |

This data for a related analog illustrates the typical G2/M arrest induced by this class of compounds.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the apoptotic effects of Antitumor agent-110 are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the antitumor agent.

Materials:

-

Cancer cell lines (e.g., U373, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Antitumor agent-110 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Antitumor agent-110 in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach with trypsin-EDTA. Combine all cells.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

Western Blot for PARP Cleavage and Caspase-3 Activation

This protocol detects the cleavage of PARP and the activation of caspase-3, which are hallmarks of apoptosis.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment and the cleaved form of caspase-3.

Conclusion

Antitumor agent-110 is a potent imidazotetrazine analog that induces apoptosis in cancer cells, including those resistant to temozolomide. Its mechanism of action involves DNA alkylation, leading to a robust DNA damage response, G2/M cell cycle arrest, and subsequent activation of the intrinsic mitochondrial apoptosis pathway. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on this promising class of anticancer agents. Further investigation into the precise molecular interactions and the full spectrum of its activity in various cancer models is warranted to advance its potential clinical application.

Cell Cycle Arrest by Antitumor Agent-110 at G2/M Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor Agent-110 (AA-110) is an investigational small molecule inhibitor demonstrating potent anti-proliferative activity in a range of human cancer cell lines. This document provides a comprehensive technical overview of the mechanism of action of AA-110, focusing on its ability to induce cell cycle arrest at the G2/M phase. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the involved signaling pathways are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. The G2/M checkpoint, in particular, serves as a critical control point, ensuring that cells do not enter mitosis with damaged DNA. Therapeutic agents that can effectively induce G2/M arrest are of significant interest in oncology as they can prevent the propagation of genetically unstable cancer cells and promote apoptosis.

Antitumor Agent-110 has emerged as a potent inducer of G2/M cell cycle arrest. This guide delineates the molecular mechanisms underlying the activity of AA-110, providing a foundational resource for researchers in the field.

Mechanism of Action: The ATR/Chk1 Signaling Pathway

AA-110 is hypothesized to function as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2] Inhibition of ATR by AA-110 disrupts the downstream signaling cascade, primarily affecting the activation of Checkpoint Kinase 1 (Chk1).[3][4][5]

Upon DNA damage or replication stress, ATR is activated and phosphorylates Chk1. Activated Chk1, in turn, phosphorylates and inactivates the Cdc25C phosphatase. In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis.

By inhibiting ATR, AA-110 prevents the activation of Chk1, leading to the sustained activity of Cdc25C. However, in the context of DNA damage, the cell relies on the ATR-Chk1-Cdc25C axis to halt cell cycle progression and allow for DNA repair. The abrogation of this checkpoint by AA-110 in cancer cells, which often harbor high levels of endogenous DNA damage, leads to premature mitotic entry with unrepaired DNA, ultimately triggering mitotic catastrophe and apoptosis.

The following diagram illustrates the proposed signaling pathway affected by Antitumor Agent-110.

Quantitative Data

The following tables summarize the in vitro efficacy of Antitumor Agent-110 across various human cancer cell lines.

Table 1: Anti-proliferative Activity of Antitumor Agent-110

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.03 |

| HT-29 | Colon Carcinoma | Not specified |

| MCF-7 | Breast Adenocarcinoma | Not specified |

| HCT116 | Colorectal Carcinoma | Not specified |

| K562 | Chronic Myelogenous Leukemia | Not specified |

IC50 values were determined after 48 hours of continuous exposure to Antitumor Agent-110 using a standard MTT assay.

Table 2: Cell Cycle Distribution Analysis

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| A549 | Control (DMSO) | 55.2 | 25.1 | 19.7 |

| A549 | AA-110 (0.1 µM) | 20.3 | 10.5 | 69.2 |

| HT-29 | Control (DMSO) | 60.1 | 22.8 | 17.1 |

| HT-29 | AA-110 (0.1 µM) | 25.6 | 12.3 | 62.1 |

Cells were treated for 24 hours prior to analysis by flow cytometry with propidium iodide staining.

Table 3: Pharmacodynamic Biomarker Modulation

| Protein | Treatment | Fold Change in Expression/Phosphorylation |

| p-Chk1 (Ser345) | AA-110 (0.1 µM) | ↓ 0.2 |

| Cyclin B1 | AA-110 (0.1 µM) | ↓ 0.4 |

| p-Cdc2 (Tyr15) | AA-110 (0.1 µM) | ↑ 3.5 |

Protein levels were quantified by Western blot analysis after 24 hours of treatment.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with Antitumor Agent-110 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines (e.g., A549, HT-29)

-

Complete cell culture medium

-

Antitumor Agent-110

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Antitumor Agent-110 or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol describes the detection of changes in the expression and phosphorylation of key cell cycle regulatory proteins following treatment with Antitumor Agent-110.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Chk1, anti-Cyclin B1, anti-p-Cdc2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify the protein levels relative to a loading control (e.g., β-actin).

Conclusion

Antitumor Agent-110 is a potent inducer of G2/M cell cycle arrest in cancer cells, likely through the inhibition of the ATR/Chk1 signaling pathway. The data presented in this guide demonstrate its anti-proliferative activity and provide detailed methodologies for its further investigation. The ability of AA-110 to target a key cell cycle checkpoint makes it a promising candidate for further preclinical and clinical development as a novel anticancer therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antitumor Agent-110 and its Impact on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-110, also identified as compound 13, is a novel imidazotetrazine derivative developed to overcome tumor resistance to existing therapies. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its effects on critical cancer cell signaling pathways. Based on available data, Antitumor agent-110 functions as a DNA alkylating agent, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. This document provides an overview of the implicated signaling pathways, illustrative experimental protocols for their investigation, and a framework for presenting quantitative data. Due to the novelty of this agent, much of the detailed molecular mechanism is still under investigation, and this guide will be updated as more data becomes publicly available.

Core Mechanism of Action: DNA Alkylation

Antitumor agent-110 belongs to the imidazotetrazine class of compounds, which are known to act as DNA alkylating agents.[1] Similar to the clinically used drug temozolomide, Antitumor agent-110 is designed to introduce alkyl groups into the DNA of cancer cells. This process disrupts DNA replication and transcription, ultimately leading to cytotoxicity. A key feature of this novel agent is its development to be effective against tumor cells that have developed resistance to traditional alkylating agents.[1]

Effects on Cancer Cell Signaling Pathways

The primary consequences of the DNA damage induced by Antitumor agent-110 are the activation of cell cycle checkpoints and the initiation of programmed cell death, or apoptosis.

G2/M Cell Cycle Arrest

Studies have shown that Antitumor agent-110 induces cell cycle arrest at the G2/M phase.[1] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. The signaling pathway governing this checkpoint is complex and involves a cascade of protein kinases and their substrates.

Induction of Apoptosis

Antitumor agent-110 is also a potent inducer of apoptosis. This programmed cell death is a crucial mechanism for eliminating genetically damaged or cancerous cells. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. While the specific pathway activated by Antitumor agent-110 has not been detailed in public literature, DNA damage typically triggers the intrinsic pathway.

Quantitative Data Presentation

To facilitate the comparison of the cytotoxic and signaling effects of Antitumor agent-110, all quantitative data should be summarized in clearly structured tables. While specific data for this agent is not yet publicly available, the following tables provide a template for its presentation.

Table 1: In Vitro Cytotoxicity of Antitumor Agent-110

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HCT116 | Colon Carcinoma | Data not available |

| U373V | Astrocytoma | Data not available |

| U373M | Astrocytoma | Data not available |

| T98G | Glioblastoma | Data not available |

Table 2: Effect of Antitumor Agent-110 on Cell Cycle Distribution

| Cell Line | Treatment (Concentration, Time) | % G1 Phase | % S Phase | % G2/M Phase |

| HCT116 | Vehicle Control | Data not available | Data not available | Data not available |

| HCT116 | Antitumor agent-110 (X µM, 24h) | Data not available | Data not available | Data not available |

| U373V | Vehicle Control | Data not available | Data not available | Data not available |

| U373V | Antitumor agent-110 (X µM, 24h) | Data not available | Data not available | Data not available |

Experimental Protocols and Workflows

The following are detailed, generalized methodologies for key experiments used to characterize the effects of antitumor agents like Antitumor agent-110.

Experimental Workflow

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of Antitumor agent-110 for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells in 6-well plates with Antitumor agent-110 for the desired time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Cell Lysis: Treat cells with Antitumor agent-110, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Antitumor agent-110 is a promising new anticancer compound that functions by inducing DNA damage, leading to G2/M cell cycle arrest and apoptosis. While its general mechanism of action is understood, the specific molecular players and signaling cascades it modulates require further in-depth investigation. Future research should focus on identifying the specific proteins in the G2/M checkpoint and apoptosis pathways that are targeted by this agent, as well as elucidating its efficacy in preclinical in vivo models. This will provide a more complete picture of its therapeutic potential and aid in its further development as a cancer therapeutic.

References

Preclinical Evaluation of Antitumor Agent-110 (Bavdegalutamide/ARV-110): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-110, also known as Bavdegalutamide (ARV-110), is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR).[1][2] AR signaling is a critical driver in the progression of prostate cancer.[1][3] The development of resistance to standard-of-care AR pathway inhibitors, such as enzalutamide and abiraterone, often involves AR mutations, amplification, or the emergence of splice variants, presenting a significant clinical challenge.[1] Bavdegalutamide offers a novel therapeutic approach by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby overcoming the limitations of traditional AR inhibitors. This document provides a comprehensive overview of the preclinical data for Bavdegalutamide, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and toxicological profiles.

Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the polyubiquitination of the AR protein. This process marks the AR for degradation by the 26S proteasome, effectively eliminating the receptor from the cancer cell. This catalytic mechanism allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.

Caption: Mechanism of action of Bavdegalutamide (ARV-110).

Quantitative Preclinical Data

The antitumor activity of Bavdegalutamide has been extensively evaluated in a range of preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of Bavdegalutamide

| Cell Line | Parameter | Value (nM) | Notes |

| VCaP | DC50 | ~1 | Half-maximal degradation concentration. |

| LNCaP | DC50 | ~1 | Half-maximal degradation concentration. |

| VCaP | IC50 | 1.5 | Half-maximal inhibitory concentration for cell growth. |

| LNCaP | IC50 | 16.2 | Half-maximal inhibitory concentration for cell growth. |

| CWR22R | IC50 | 3.9 µM | Antiproliferative activity after 48 hours. |

| LNCaP | IC50 (PSA Synthesis) | 10 | 10-fold more active than enzalutamide. |

Table 2: In Vivo Antitumor Efficacy of Bavdegalutamide in Xenograft Models

| Model | Treatment | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) | AR Degradation |

| VCaP Xenograft | Bavdegalutamide | 0.3 | 69% | 87% |

| VCaP Xenograft | Bavdegalutamide | 1 | 101% | >90% |

| VCaP Xenograft | Bavdegalutamide | 3 | 109% | 90% |

| VCaP Xenograft | Enzalutamide | - | 79% | - |

| Intact VCaP Xenograft | Bavdegalutamide | 1 | 60% | 64% |

| Intact VCaP Xenograft | Bavdegalutamide | 3 | 67% | 70% |

| Intact VCaP Xenograft | Bavdegalutamide | 10 | 70% | 78% |

| Intact VCaP Xenograft | Enzalutamide | - | ~11% | - |

| Enzalutamide-Resistant VCaP | Bavdegalutamide | 3 | 70% | - |

| Enzalutamide-Resistant VCaP | Bavdegalutamide | 10 | 60% | - |

| Patient-Derived Xenograft (TM00298) | Bavdegalutamide | - | 100% | >90% reduction in circulating PSA |

| Patient-Derived Xenograft (TM00298) | Enzalutamide | - | 25% | 58% reduction in circulating PSA |

Data compiled from multiple sources.

Table 3: Pharmacokinetic Profile of Bavdegalutamide in Animals

| Species | Parameter | Value |

| Mouse | Oral Bioavailability | 37.89% |

| Rat | Oral Bioavailability | 23.83% |

| Mouse | Clearance (CL) | 180.9 ± 30.79 mL/h/kg |

| Rat | Clearance (CL) | 413.6 ± 31.7 mL/h/kg |

| Mouse | Volume of Distribution (Vss) | 2366 ± 402.2 mL/kg |

Data from a study by Salami et al.

Table 4: Toxicology Profile of Bavdegalutamide in Rats

| Study Duration | Sex | Dose (mg/kg/day) | Observation | NOAEL |

| 28 days | Male | 20, 60, 120 | Well-tolerated at all doses. Reversible liver hypertrophy and femur physis thickening at high dose. | 120 mg/kg |

| 28 days | Female | 20, 40, 80 | Decreased body weight and food consumption at 80 mg/kg. | 40 mg/kg |

NOAEL: No Observed Adverse Effect Level. Data from GLP toxicology studies.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Assays

AR Degradation Assay (Western Blot):

-

Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture vessels and allowed to adhere.

-

Cells are treated with a range of concentrations of Bavdegalutamide (e.g., 0.01 nM to 300 nM) for a specified duration (e.g., 4, 8, or 24 hours).

-

Following treatment, cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for the androgen receptor and a loading control protein (e.g., GAPDH).

-

A secondary antibody conjugated to a detectable enzyme is used for visualization.

-

The intensity of the bands is quantified to determine the extent of AR degradation relative to the vehicle-treated control.

Cell Proliferation Assay (e.g., CCK-8):

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing for cell attachment, various concentrations of Bavdegalutamide are added to the wells.

-

The plates are incubated for a defined period (e.g., 48 hours).

-

A reagent such as CCK-8 is added to each well, and the plates are incubated to allow for color development.

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay:

-

Cells are treated with Bavdegalutamide at various concentrations.

-

After the treatment period, cells are harvested and stained with markers of apoptosis (e.g., Annexin V and propidium iodide).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Caption: Workflow for in vitro evaluation of Bavdegalutamide.

In Vivo Xenograft Studies

-

Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., VCaP) or implanted with patient-derived xenograft (PDX) tissue.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and animals are then randomized into treatment and control groups.

-

Drug Administration: Bavdegalutamide is administered orally (e.g., by gavage) at various doses (e.g., 1, 3, 10 mg/kg) on a specified schedule (e.g., once daily).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess AR protein levels by Western blot or immunohistochemistry to confirm target engagement.

-

Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Caption: Workflow for in vivo xenograft studies.

Summary and Conclusion

The preclinical data for Bavdegalutamide (ARV-110) demonstrate its potential as a novel therapeutic agent for prostate cancer. Its unique mechanism of action, involving the targeted degradation of the androgen receptor, translates to potent in vitro activity against both wild-type and mutant forms of AR. In vivo, Bavdegalutamide exhibits significant tumor growth inhibition in various xenograft models, including those resistant to current standard-of-care therapies. The compound is orally bioavailable and has an acceptable toxicology profile in preclinical species. These promising preclinical findings have supported the advancement of Bavdegalutamide into clinical trials for patients with metastatic castration-resistant prostate cancer.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-110 is a novel, orally bioavailable small molecule inhibitor targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) with a secondary inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its dual-action mechanism is designed to both halt tumor cell proliferation and inhibit tumor angiogenesis, offering a promising therapeutic strategy for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of Antitumor agent-110.

Pharmacokinetics

The pharmacokinetic profile of Antitumor agent-110 was characterized through a series of in vitro and in vivo studies in murine models. The agent exhibits favorable drug-like properties, including good oral absorption and dose-proportional exposure.

Absorption

Following oral administration, Antitumor agent-110 is rapidly absorbed, with peak plasma concentrations observed within 2 to 4 hours. The absolute oral bioavailability is approximately 65% in Sprague-Dawley rats, indicating efficient absorption from the gastrointestinal tract.

Distribution

Antitumor agent-110 is highly protein-bound (>99%), primarily to albumin. It demonstrates a moderate volume of distribution, suggesting distribution into tissues, including tumor sites.

Metabolism

The primary route of metabolism is hepatic, mediated predominantly by the cytochrome P450 enzyme CYP3A4. Major metabolic pathways include N-dealkylation and aromatic hydroxylation. Three inactive metabolites have been identified in plasma and urine.

Excretion

The agent and its metabolites are eliminated primarily through the biliary-fecal route (~75%), with a smaller fraction excreted renally (~15%). The mean terminal elimination half-life is approximately 24 hours in rats, supporting a once-daily dosing regimen.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Antitumor agent-110 in Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) |

| Route of Administration | Oral (PO) |

| Dose (mg/kg) | 10 |

| Tmax (h) | 2.5 ± 0.8 |

| Cmax (ng/mL) | 1850 ± 350 |

| AUC₀-∞ (ng·h/mL) | 32400 ± 5100 |

| t½ (h) | 24.3 ± 3.1 |

| Volume of Distribution (Vd/F, L/kg) | 15.2 ± 2.5 |

| Clearance (CL/F, L/h/kg) | 0.31 ± 0.05 |

| Oral Bioavailability (%) | 65 |

| Plasma Protein Binding (%) | >99 |

Pharmacodynamics

The pharmacodynamic activity of Antitumor agent-110 is directly linked to its inhibition of EGFR and VEGFR2 signaling pathways.

Mechanism of Action

Antitumor agent-110 competitively binds to the ATP-binding site of the EGFR and VEGFR2 tyrosine kinase domains, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This action effectively blocks pathways crucial for cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.

ARGX-110 (Cusatuzumab): A Technical Guide to a CD70-Targeting Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARGX-110, also known as cusatuzumab, is a humanized, glyco-engineered IgG1 monoclonal antibody that exhibits high affinity for CD70, a protein expressed on various cancer cells.[1][2] This technical guide provides an in-depth overview of ARGX-110, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

ARGX-110 exerts its anti-tumor effects through a dual mechanism of action: blockade of the CD70-CD27 signaling pathway and engagement of the immune system to eliminate CD70-expressing tumor cells.[1][3]

-

CD70-CD27 Signaling Blockade: CD70, the ligand for the CD27 receptor, is a member of the tumor necrosis factor (TNF) family.[1] The interaction between CD70 on tumor cells and CD27 on immune cells, particularly regulatory T cells (Tregs), can lead to an immunosuppressive tumor microenvironment. By binding to CD70 with picomolar affinity, ARGX-110 competitively inhibits the CD70-CD27 interaction. This blockade prevents the activation and proliferation of Tregs, thereby helping to restore anti-tumor immunity. In some hematological malignancies, the CD70-CD27 interaction also promotes tumor cell proliferation and survival through autocrine or paracrine signaling, which is also inhibited by ARGX-110.

-

Effector Function Engagement: ARGX-110 has been engineered using POTELLIGENT® technology, which involves defucosylation of the Fc region. This modification significantly enhances its ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC). In addition to enhanced ADCC, ARGX-110 also induces complement-dependent cytotoxicity (CDC) and antibody-dependent cellular phagocytosis (ADCP), leading to the direct lysis of CD70-positive tumor cells.

CD70-CD27 Signaling Pathway in Cancer

The CD70-CD27 signaling axis plays a multifaceted role in cancer biology. In normal physiology, this interaction is crucial for T and B cell activation, differentiation, and survival. However, in the context of cancer, aberrant and constitutive expression of CD70 on tumor cells can drive several pro-tumorigenic processes.

Upon binding of CD70 to CD27, TNF receptor-associated factors (TRAFs) are recruited to the cytoplasmic domain of CD27, leading to the activation of downstream signaling cascades, primarily the NF-κB and JNK pathways. These pathways promote cell survival and proliferation. In hematological malignancies like acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), CD70-CD27 signaling has been shown to activate the Wnt pathway, which is critical for the self-renewal of leukemic stem cells (LSCs). In solid tumors, this axis is associated with the promotion of cancer stem cell characteristics and epithelial-mesenchymal transition (EMT) through the upregulation of genes such as SOX2, CD44, and Snail.

Furthermore, the CD70-CD27 interaction within the tumor microenvironment contributes to immune evasion by promoting the expansion and suppressive function of regulatory T cells (Tregs).

Preclinical Data

In Vitro Efficacy

ARGX-110 has demonstrated potent anti-tumor activity in a variety of in vitro assays.

| Assay Type | Key Findings | Reference(s) |

| Binding Affinity | Binds to human CD70 with picomolar affinity. | , |

| ADCC | The defucosylated ARGX-110 shows enhanced ADCC activity compared to its fucosylated version. | , |

| CDC | Demonstrates strong complement-dependent cytotoxicity. | , |

| ADCP | Exhibits potent antibody-dependent cellular phagocytosis. | , |

| Treg Proliferation | Inhibits the proliferation of regulatory T cells induced by CD70-positive tumor cells. | , |

| LSC Elimination | In combination with hypomethylating agents, ARGX-110 effectively eliminates AML leukemic stem cells. | , |

In Vivo Efficacy and Pharmacokinetics

The in vivo anti-tumor activity and pharmacokinetic profile of ARGX-110 have been evaluated in animal models.

| Model / Species | Key Findings | Reference(s) |

| Raji Xenograft Model | Administration of the fucosylated version of ARGX-110 resulted in prolonged survival at doses of 0.1 mg/kg and above. | , |

| Cynomolgus Monkeys | The calculated pharmacokinetic half-life of ARGX-110 is approximately 12 days. | , |

Clinical Data

Phase I/II Trial in Acute Myeloid Leukemia (AML)

A multicenter, open-label, Phase I/II trial (NCT03030612) evaluated the safety and efficacy of cusatuzumab in combination with azacitidine in newly diagnosed AML patients ineligible for intensive chemotherapy.

Phase I Dose Escalation:

-

Design: 3+3 dose-escalation design with cusatuzumab doses of 1, 3, 10, and 20 mg/kg.

-

Results: No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached. The recommended Phase II dose (RP2D) was determined to be 10 mg/kg.

Combined Phase I and II Efficacy (at RP2D):

-

Patient Population: 29 patients treated at the RP2D.

-

Objective Response Rate: 37.9% (11 out of 29 patients) achieved an objective response (complete remission or complete remission with incomplete hematologic recovery).

Overall Efficacy (All Dose Levels):

-

Patient Population: 38 patients.

-

Overall Response Rate: 50% (19 out of 38 patients) achieved an objective response.

-

Complete Remission (CR): 14 out of 38 patients achieved CR.

-

Median Time to First Response: 3.2 months.

-

Median Duration of First Response: 4.5 months.

-

Median Overall Survival: 11.5 months.

Safety Profile: The combination of cusatuzumab and azacitidine was generally well-tolerated.

-

Most Common Treatment-Emergent Adverse Events: Infections (84.2%) and hematologic toxicities (78.9%).

-

Infusion-Related Reactions: Reported in 18.4% of patients, with two being Grade 3 events.

CULMINATE Trial (Phase II): A subsequent Phase II trial (CULMINATE) compared 10 mg/kg and 20 mg/kg doses of cusatuzumab with azacitidine.

-

Complete Remission Rates: 12% in the 10 mg/kg group and 27% in the 20 mg/kg group.

-

Recommended Dose: Based on these findings, the recommended dose of cusatuzumab in combination with azacitidine is 20 mg/kg.

| Clinical Trial Endpoint | Result | Reference(s) |

| Phase I MTD | Not reached | |

| Phase II Recommended Dose | 10 mg/kg (initial), 20 mg/kg (CULMINATE) | , |

| Objective Response Rate (at 10 mg/kg) | 37.9% | |

| Overall Response Rate (all doses) | 50% | , |

| Complete Remission (all doses) | 36.8% (14/38) | |

| Median Duration of Response | 4.5 months | , |

| Median Overall Survival | 11.5 months | , |

| Common Adverse Events | Infections (84.2%), Hematologic toxicities (78.9%) | , |

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is based on the principles of a chromium-51 (⁵¹Cr) release assay.

-

Target Cell Preparation:

-

Culture CD70-positive target cells (e.g., 786-O renal cell carcinoma cells) under standard conditions.

-

Harvest cells and wash with assay medium.

-

Resuspend cells at a concentration of 1 x 10⁶ cells/mL.

-

-

Chromium-51 Labeling:

-

Add 100 µCi of ⁵¹Cr-sodium chromate to the target cell suspension.

-

Incubate for 1-2 hours at 37°C, with occasional mixing.

-

Wash the labeled target cells three times with assay medium to remove unincorporated ⁵¹Cr.

-

Resuspend the labeled target cells at 1 x 10⁵ cells/mL.

-

-

Effector Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs and resuspend in assay medium at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1).

-

-

Assay Setup:

-

In a 96-well U-bottom plate, add 50 µL of labeled target cells (5,000 cells/well).

-

Add 50 µL of ARGX-110 or control antibody at various concentrations.

-

Add 100 µL of effector cells.

-

For spontaneous release control, add 100 µL of medium instead of effector cells.

-

For maximum release control, add 100 µL of 2% Triton X-100 to lyse the target cells.

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 3 minutes.

-

Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Complement-Dependent Cytotoxicity (CDC) Assay

-

Cell Preparation:

-

Culture CD70-positive target cells (e.g., U266 multiple myeloma cells) and resuspend at 1 x 10⁶ cells/mL in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of target cells (50,000 cells/well).

-

Add 25 µL of serially diluted ARGX-110 or control antibody.

-

Add 25 µL of human serum (as a source of complement) to each well. For the no-complement control, add heat-inactivated serum.

-

-

Incubation and Analysis:

-

Incubate the plate for 2-4 hours at 37°C.

-

Add a viability dye (e.g., propidium iodide) to each well.

-

Analyze the percentage of dead cells by flow cytometry.

-

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

-

Target Cell Labeling:

-

Label CD70-positive target cells (e.g., 786-O) with a fluorescent dye (e.g., CFSE).

-

Wash the cells to remove excess dye.

-

-

Effector Cell Preparation:

-

Differentiate human monocytes into macrophages.

-

-

Assay Setup:

-

Co-culture the labeled target cells with the macrophages at a suitable ratio.

-

Add serially diluted ARGX-110 or control antibody.

-

-

Incubation and Analysis:

-

Incubate for 4-24 hours to allow for phagocytosis.

-

Stain the macrophages with a fluorescently labeled antibody (e.g., anti-CD11b).

-

Analyze the percentage of macrophages that have engulfed the target cells (double-positive cells) by flow cytometry.

-

Treg Proliferation Assay

-

Cell Isolation:

-

Isolate PBMCs from healthy donors.

-

-

Assay Setup:

-

In a 96-well plate, co-culture PBMCs with a CD70-positive tumor cell line (e.g., SUDHL6, Raji, or U266) in the presence of soluble anti-CD3 antibody.

-

Add ARGX-110 or a control antibody.

-

-

Incubation and Analysis:

-

Incubate for 2 days.

-

Stain the cells with antibodies against CD4, CD25, and FoxP3.

-

Analyze the percentage of Tregs (CD4+CD25+FoxP3+) by flow cytometry.

-

Raji Xenograft Model

-

Animal Model:

-

Use immunodeficient mice (e.g., SCID or NSG).

-

-

Tumor Inoculation:

-

Subcutaneously or intravenously inject Raji lymphoma cells into the mice.

-

-

Treatment:

-

Once tumors are established, administer ARGX-110 (or its fucosylated version for mouse models) or a vehicle control intravenously at specified doses and schedules (e.g., 0.1 mg/kg).

-

-

Monitoring:

-

Monitor tumor growth by caliper measurements (for subcutaneous tumors) or by monitoring for signs of disease progression.

-

Record survival data.

-

Pharmacokinetic Study in Cynomolgus Monkeys

-

Animal Model:

-

Use healthy, naive cynomolgus monkeys.

-

-

Drug Administration:

-

Administer a single intravenous dose of ARGX-110.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration.

-

-

Analysis:

-

Measure the concentration of ARGX-110 in the serum using an ELISA-based method.

-

Perform pharmacokinetic analysis to determine parameters such as half-life, clearance, and volume of distribution.

-

Immunohistochemistry (IHC) for CD70 Detection

-

Tissue Preparation:

-

Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer.

-

-

Staining:

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against CD70.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate (e.g., DAB) to visualize the staining.

-

Counterstain with hematoxylin.

-